molecular formula C15H14FNO2 B2688438 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide CAS No. 478064-39-0

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide

Cat. No.: B2688438
CAS No.: 478064-39-0
M. Wt: 259.28
InChI Key: KUJIMVPGAIQVQR-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-methoxy-2-methylaniline.

    Activation of Carboxylic Acid: 4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide to form 4-fluorobenzoyl chloride.

    Amide Formation: The activated 4-fluorobenzoyl chloride is then reacted with 4-methoxy-2-methylaniline in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-fluoro-N-(4-formyl-2-methylphenyl)benzamide.

    Reduction: Formation of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzylamine.

    Substitution: Formation of 4-amino-N-(4-methoxy-2-methylphenyl)benzamide.

Scientific Research Applications

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, while the methoxy group can participate in electron-donating interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methylphenyl)benzamide
  • 4-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxy-2-methylphenyl)benzamide

Uniqueness

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the combined presence of fluorine, methoxy, and methyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity compared to similar compounds, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJIMVPGAIQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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